molecular formula C7H7F3O2 B3027205 5-(Trifluoromethyl)cyclohexane-1,3-dione CAS No. 124612-15-3

5-(Trifluoromethyl)cyclohexane-1,3-dione

Cat. No. B3027205
CAS RN: 124612-15-3
M. Wt: 180.12
InChI Key: RECFBOFLRZHLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)cyclohexane-1,3-dione, also known as trifluoromethyl ketone (TFK), is a versatile compound that has been used in a variety of applications, including synthesis and scientific research. TFK is a colorless, volatile liquid with a boiling point of 46°C and a low flash point of -20°C. It is soluble in organic solvents and has the molecular structure C6H3F3O2. TFK is a strong oxidizer and is used in the synthesis of numerous organic compounds. It is also used as a reagent in scientific research, where it can be used to study the properties of molecules and their interactions.

Scientific Research Applications

Synthesis of Organic and Heterocyclic Compounds

5-(Trifluoromethyl)cyclohexane-1,3-dione serves as a reactive intermediate in the synthesis of various organic and heterocyclic compounds. It is utilized to create compounds containing a trifluoromethyl group, which is significant in developing pharmaceuticals and agrochemicals due to its influence on the biological activity of molecules (Fadeyi & Okoro, 2008).

Stabilizer for Double Base Propellant

5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative of cyclohexane-1,3-dione, has been used as a stabilizer in double-base propellant, demonstrating good results in stability tests (Soliman & El-damaty, 1984).

Antimicrobial and Anticancer Activity

Cyclohexane-1,3-dione derivatives, which include 5-(trifluoromethyl)cyclohexane-1,3-dione, have been studied for their antimicrobial and anticancer properties. Synthesized derivatives have shown promising results in both in silico and in vitro studies, especially against breast cancer (Chinnamanayakar et al., 2019).

Versatile Precursor for Bioactive Molecules

Cyclohexane-1,3-dione derivatives are key precursors for synthesizing a wide range of bioactive molecules, such as chromenones, xanthenones, and coumarins. These compounds demonstrate diverse biological activities including anti-inflammatory, antitumor, and antibacterial properties (Sharma et al., 2021).

Development of Novel Heterocycles

Cyclohexane-1,3-dione and its derivatives are used in the development of novel heterocycles. This includes reactions with boron trifluoride etherate and other substrates to create various oxygen-containing heterocycles, which have significant applications in medicinal chemistry (Kharchenko et al., 1985).

Mechanism of Action

Target of Action

The primary target of 5-(Trifluoromethyl)cyclohexane-1,3-dione is p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme present in plants and plays a crucial role in the catabolism of tyrosine, an amino acid .

Mode of Action

5-(Trifluoromethyl)cyclohexane-1,3-dione inhibits the activity of HPPD . By inhibiting this enzyme, the compound disrupts the normal breakdown of tyrosine, leading to changes in the biochemical pathways within the organism .

Biochemical Pathways

The inhibition of HPPD affects the tyrosine catabolism pathway . This disruption can lead to a buildup of tyrosine and its derivatives, which can have downstream effects on other biochemical pathways and processes within the organism .

Pharmacokinetics

The compound is a powder at room temperature , suggesting that it could be administered orally. Its molecular weight is 180.13 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of 5-(Trifluoromethyl)cyclohexane-1,3-dione’s action are largely dependent on the organism and the specific biochemical pathways affected. In plants, the inhibition of HPPD can lead to bleaching and growth inhibition

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Trifluoromethyl)cyclohexane-1,3-dione. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its target. For instance, the compound is stored at -10 degrees Celsius for stability . .

properties

IUPAC Name

5-(trifluoromethyl)cyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECFBOFLRZHLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731303
Record name 5-(Trifluoromethyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124612-15-3
Record name 5-(Trifluoromethyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium 6-(Methoxycarbonyl)-3-oxo-5-(trifluoromethyl)cyclohex-1-enolate (1.0 eq) was dissolved in 1M NaOH (1.0 eq), and the mixture refluxed for 1 h. After cooling to room temperature, the mixture was acidified with 5 M sulfuric acid. The mixture was extracted with EtOAc. After washing with water, the organic layer was dried over magnesium sulfate, the solvent was removed under reduced pressure to give 5-(trifluoromethyl)cyclohexane-1,3-dione, which was used to the next step without further purification (98%). LC/MS (m/z): MH+=181.1, Rt=0.55 min.
Name
Sodium 6-(Methoxycarbonyl)-3-oxo-5-(trifluoromethyl)cyclohex-1-enolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)cyclohexane-1,3-dione
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5-(Trifluoromethyl)cyclohexane-1,3-dione
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5-(Trifluoromethyl)cyclohexane-1,3-dione
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5-(Trifluoromethyl)cyclohexane-1,3-dione
Reactant of Route 5
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Reactant of Route 6
5-(Trifluoromethyl)cyclohexane-1,3-dione

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